3-(2-Bromoethoxy)pyridine hydrobromide
Beschreibung
Historical Development and Discovery
The development of 3-(2-Bromoethoxy)pyridine hydrobromide emerged from the broader historical context of pyridine chemistry and halogenated heterocyclic compounds. While specific documentation of its initial discovery remains limited in the available literature, the compound's development can be traced to advances in selective halogenation methodologies for pyridine derivatives. Research in halopyridine chemistry has demonstrated that these compounds serve as key building blocks for synthesizing pharmaceuticals, agrochemicals, and ligands for metal complexes, though strategies to selectively halogenate pyridine carbon-hydrogen precursors were historically lacking. The compound's current commercial availability through specialized chemical suppliers indicates its establishment as a recognized synthetic intermediate, with catalog numbers assigned by multiple vendors including MFCD27500977 as its MDL number.
The synthesis and characterization of brominated pyridine derivatives gained momentum through patent literature and industrial applications. Various synthetic approaches have been developed for related bromopyridine compounds, including methods utilizing hydrogen peroxide and hydrobromic acid solutions under controlled temperature conditions. These methodological advances provided the foundation for synthesizing more complex bromoethoxy-substituted pyridine derivatives. The compound's integration into commercial chemical catalogs reflects the maturation of synthetic methodologies and the recognition of its utility in advanced organic synthesis applications.
Nomenclature and Classification
3-(2-Bromoethoxy)pyridine hydrobromide follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry (IUPAC). The compound name reflects its structural composition: a pyridine ring with a 2-bromoethoxy substituent at the 3-position, combined with hydrobromide as the counterion. The Chemical Abstracts Service has assigned it the registry number 1803594-97-9, providing a unique identifier for database searches and chemical procurement. The molecular formula C₇H₉Br₂NO indicates the presence of seven carbon atoms, nine hydrogen atoms, two bromine atoms, one nitrogen atom, and one oxygen atom within the molecular structure.
The compound belongs to several important chemical classifications. Primarily, it is categorized as a halogenated heterocyclic compound due to the presence of bromine atoms and the pyridine ring system. It can also be classified as an organobromine compound, specifically a bromoether derivative of pyridine. Within pharmaceutical chemistry, it serves as a synthetic intermediate and building block compound. The hydrobromide salt form places it in the category of ionic organic compounds, where the pyridine-containing organic cation is paired with the bromide anion. This classification system facilitates its organization within chemical databases and assists researchers in identifying related compounds with similar structural features and potential applications.
Significance in Heterocyclic Chemistry
3-(2-Bromoethoxy)pyridine hydrobromide occupies a significant position within heterocyclic chemistry due to its dual functionality as both a brominated compound and a pyridine derivative. The pyridine ring system represents one of the most important six-membered nitrogen-containing heterocycles, serving as a fundamental building block in pharmaceutical chemistry, agrochemicals, and materials science. The incorporation of the bromoethoxy substituent introduces additional reactive sites that expand the compound's synthetic utility beyond that of simple pyridine derivatives. The presence of the ether linkage provides opportunities for further functionalization while maintaining the electronic properties of the pyridine ring.
The compound's significance is enhanced by its role in synthetic methodology development. Brominated pyridines have been recognized as valuable intermediates for cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations. Research has shown that heterocyclic phosphines can be selectively installed at specific positions of pyridines as phosphonium salts and then displaced with halide nucleophiles, demonstrating the versatility of halogenated pyridine derivatives in synthetic applications. The bromoethoxy functionality provides additional synthetic handles for creating more complex molecular architectures through established organic transformations such as alkylation reactions, ether cleavage, and substitution chemistry.
Furthermore, the compound's significance extends to its potential applications in drug discovery and pharmaceutical research. Pyridine-containing compounds constitute a significant portion of bioactive molecules and approved pharmaceuticals. The specific substitution pattern of 3-(2-Bromoethoxy)pyridine hydrobromide may provide unique biological activity profiles or serve as a key intermediate in the synthesis of pharmacologically active compounds. The systematic study of such derivatives contributes to the understanding of structure-activity relationships in medicinal chemistry and supports the development of new therapeutic agents.
Structural Overview and Fundamental Properties
The molecular structure of 3-(2-Bromoethoxy)pyridine hydrobromide features a pyridine ring as the central heterocyclic core, with a 2-bromoethoxy substituent attached to the 3-position of the ring. The compound exists as a hydrobromide salt, indicating the presence of a protonated nitrogen atom in the pyridine ring paired with a bromide counterion. The SMILES notation BrCCOc1cccnc1.Br effectively represents this structural arrangement, showing the connectivity between the bromine atom, ethoxy linker, and pyridine ring system. This structural configuration creates multiple sites for potential chemical transformations and intermolecular interactions.
The fundamental physical properties of 3-(2-Bromoethoxy)pyridine hydrobromide reflect its ionic nature and molecular composition. With a molecular weight of 282.96 g/mol, the compound represents a moderately sized heterocyclic molecule suitable for various synthetic applications. The presence of two bromine atoms contributes significantly to the molecular weight and influences the compound's physical properties, including density, melting point, and solubility characteristics. The hydrobromide salt form typically enhances water solubility compared to the free base, making the compound more amenable to aqueous reaction conditions and purification procedures.
Table 1: Fundamental Properties of 3-(2-Bromoethoxy)pyridine Hydrobromide
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉Br₂NO |
| Molecular Weight | 282.96 g/mol |
| CAS Registry Number | 1803594-97-9 |
| MDL Number | MFCD27500977 |
| SMILES Notation | BrCCOc1cccnc1.Br |
The electronic structure of the compound combines the electron-deficient nature of the pyridine ring with the electron-withdrawing effects of the bromine substituents. The pyridine nitrogen atom can serve as both a hydrogen bond acceptor and a coordination site for metal complexes, while the bromine atoms provide sites for nucleophilic substitution reactions. The ether oxygen atom introduces additional polarity and potential for hydrogen bonding interactions. This combination of structural features creates a compound with diverse reactivity patterns suitable for incorporation into larger molecular frameworks through various synthetic transformations.
The conformational flexibility of the bromoethoxy side chain allows for multiple spatial arrangements, potentially influencing the compound's interaction with biological targets or its behavior in crystalline forms. The presence of the hydrobromide counterion affects the overall charge distribution and may influence the compound's solubility, stability, and reactivity patterns. Understanding these fundamental structural and property relationships provides the foundation for predicting the compound's behavior in various chemical and biological contexts.
Eigenschaften
IUPAC Name |
3-(2-bromoethoxy)pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.BrH/c8-3-5-10-7-2-1-4-9-6-7;/h1-2,4,6H,3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDPVHQERSBTHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803594-97-9 | |
| Record name | 3-(2-bromoethoxy)pyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Methodology:
- Reaction Setup : Pyridine is mixed with an aqueous HBr solution, with the molar ratio of pyridine to HBr optimized between 1:2.5 and 1:6 to ensure complete bromination.
- Reaction Conditions : The mixture is stirred at 0-40°C, facilitating bromination at the 3-position of pyridine, with hydrogen peroxide added to promote electrophilic substitution.
- Purification : The crude product undergoes alkali neutralization, extraction with organic solvents such as ethyl acetate, and underpressure distillation to isolate pure 3-bromopyridine with purities up to 98.3% as confirmed by GC analysis.
Data Table 1: Bromination Reaction Conditions and Yields
| Parameter | Range/Value | Notes |
|---|---|---|
| Pyridine:HBr molar ratio | 1:2.5 to 1:6 | Ensures complete bromination |
| Reaction temperature | 0-40°C | Mild conditions, suitable for industrial scale |
| Hydrogen peroxide addition | 1.5-4 mol per mol pyridine | Promotes electrophilic substitution |
| Reaction time | 1-48 hours | Longer times improve yield and purity |
| Purity of final product | Up to 98.3% GC | High purity suitable for subsequent steps |
Research Findings:
- The process benefits from using inexpensive reagents and avoids the need for high temperature/pressure, reducing production costs and complexity.
- The method enhances yield and purity, making it suitable for industrial applications.
Functionalization to 3-(2-Bromoethoxy)pyridine
Following the formation of 3-bromopyridine, the next step involves nucleophilic substitution with 2-bromoethanol derivatives to introduce the ethoxy chain.
Methodology:
- Reaction : 3-bromopyridine is reacted with 2-bromoethanol or its derivatives in the presence of a base such as potassium carbonate or sodium hydride.
- Conditions : The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C).
- Purification : The product is purified via extraction, washing, and recrystallization, often using ethanol or methyl tert-butyl ether as solvents.
Data Table 2: Functionalization Conditions and Yields
| Parameter | Range/Value | Notes |
|---|---|---|
| Base | Sodium hydride or potassium carbonate | Facilitates nucleophilic substitution |
| Solvent | DMF, DMSO | Polar aprotic solvents enhance nucleophilicity |
| Temperature | 80-120°C | Elevated temperature accelerates substitution |
| Reaction time | 10-24 hours | Ensures complete conversion |
| Yield of 3-(2-Bromoethoxy)pyridine | 70-85% | High yield with optimized conditions |
Research Findings:
- The use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields.
- The choice of solvent and base significantly impacts the efficiency and purity of the product.
Formation of Hydrobromide Salt
The final step involves converting the free base into its hydrobromide salt to enhance stability and facilitate handling.
Methodology:
- Protonation : The synthesized 3-(2-bromoethoxy)pyridine is dissolved in a suitable solvent (e.g., ethanol).
- Addition of Hydrobromic Acid : An excess of hydrobromic acid is added dropwise under stirring.
- Crystallization : The mixture is cooled to precipitate the hydrobromide salt, which is then filtered, washed, and dried.
Data Table 3: Salt Formation Conditions
| Parameter | Range/Value | Notes |
|---|---|---|
| HBr concentration | 35%-48% | Ensures complete protonation |
| Temperature | Room temperature to 25°C | Mild conditions, preserves product integrity |
| Crystallization solvent | Ethanol or water | Facilitates easy crystallization |
| Yield of hydrobromide salt | 80-95% | High yield with proper control |
Research Findings:
- The salt form enhances compound stability, making it suitable for pharmaceutical or agrochemical applications.
- Purity levels typically exceed 98%, confirmed via NMR and HPLC analyses.
Summary of Preparation Methods
| Step | Methodology Summary | Key Conditions | Typical Yield | Purity |
|---|---|---|---|---|
| Bromination | Pyridine + HBr + H₂O₂ | 0-40°C, molar ratios 1:2.5-6 | 85-98% | High |
| Functionalization | Nucleophilic substitution with 2-bromoethanol | 80-120°C, polar aprotic solvent | 70-85% | High |
| Salt Formation | Reaction with HBr | Room temp, 35-48% HBr | 80-95% | Very high |
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromoethoxy)pyridine hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Synthesis of Drug Intermediates
3-(2-Bromoethoxy)pyridine hydrobromide serves as a crucial intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its structure allows for modifications that can lead to the development of new therapeutic agents. For instance, it can be utilized in the synthesis of pyridine derivatives that exhibit biological activity against specific targets in the central nervous system.
Case Study: Neurological Agents
Research has demonstrated that derivatives synthesized from 3-(2-Bromoethoxy)pyridine hydrobromide show promise in treating conditions such as depression and anxiety. These compounds often act as selective serotonin reuptake inhibitors (SSRIs), which are essential in managing mood disorders.
Agrochemical Development
Building Block for Agrochemicals
This compound is also utilized in the formulation of agrochemicals. It acts as a building block for more complex molecules that enhance crop protection products. The bromine atom in its structure contributes to the bioactivity of the resulting agrochemical formulations.
Case Study: Herbicide Development
In recent studies, derivatives of 3-(2-Bromoethoxy)pyridine hydrobromide have been evaluated for their effectiveness as herbicides. These compounds demonstrated significant herbicidal activity against various weed species, indicating their potential for commercial agricultural use.
Material Science
Development of Novel Materials
The unique chemical properties of 3-(2-Bromoethoxy)pyridine hydrobromide make it suitable for applications in material science, particularly in the development of polymers and coatings. Its ability to participate in polymerization reactions allows for the creation of materials with tailored properties.
Example: Polymer Synthesis
Researchers have successfully incorporated this compound into polymer matrices to enhance thermal stability and mechanical strength. Such advancements are crucial for applications in packaging and protective coatings.
Biochemical Research
Enzyme Inhibitors and Receptor Interactions
In biochemical research, 3-(2-Bromoethoxy)pyridine hydrobromide is employed in assays to study enzyme inhibitors and receptor interactions. Its ability to modulate biological pathways makes it a valuable tool for understanding complex biochemical processes.
Case Study: Enzyme Inhibition Studies
Studies have shown that compounds derived from 3-(2-Bromoethoxy)pyridine hydrobromide can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for drug development.
Fluorescent Probes
Imaging Applications
The compound can be utilized to create fluorescent probes for cellular imaging applications. These probes are essential for visualizing cellular processes and understanding disease mechanisms at a molecular level.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Molecular Structure and Substituent Effects
The table below compares key structural features and identifiers of 3-(2-Bromoethoxy)pyridine hydrobromide with analogous brominated pyridine derivatives:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|---|
| 3-(2-Bromoethoxy)pyridine hydrobromide | 1803594-97-9 | C₇H₉Br₂NO | 282.96 | –OCH₂CH₂Br |
| 3-(Bromomethyl)pyridine hydrobromide | 4916-55-6 | C₆H₆BrN·HBr | 252.93 | –CH₂Br |
| 3-(2-Bromoacetyl)pyridine hydrobromide | 17694-68-7 | C₇H₆BrNO | 281.00 | –COCH₂Br |
| 2-Bromo-3-hydroxypyridine | 6602-32-0 | C₅H₄BrNO | 174.00 | –Br and –OH |
Key Observations :
- Substituent Length and Reactivity: The bromoethoxy group in the target compound introduces a longer alkyl chain compared to the bromomethyl group in 3-(Bromomethyl)pyridine hydrobromide.
- Functional Group Diversity : The bromoacetyl group in 3-(2-Bromoacetyl)pyridine hydrobromide introduces electrophilic character, making it reactive toward nucleophiles like amines or thiols, unlike the alkylating propensity of bromoethoxy/bromomethyl derivatives .
Physical and Chemical Properties
| Property | 3-(2-Bromoethoxy)pyridine hydrobromide | 3-(Bromomethyl)pyridine hydrobromide | 3-(2-Bromoacetyl)pyridine hydrobromide |
|---|---|---|---|
| Purity (HPLC) | Not reported | ≥97% | Not reported |
| Solubility | Likely polar aprotic solvents (DMF, THF) | Soluble in DMF, THF | Polar solvents (DMF, acetone) |
| Stability | Stable at room temperature | Hygroscopic; store dry | Light-sensitive; store in dark |
Notes:
- The hydrobromide salt form enhances solubility in polar solvents but may dissociate in proton-accepting solvents like pyridine or DMF, as observed in dipyrromethene hydrobromides .
- 3-(Bromomethyl)pyridine hydrobromide exhibits hygroscopicity, necessitating anhydrous storage, whereas the bromoethoxy derivative’s longer chain may mitigate moisture sensitivity .
Biologische Aktivität
3-(2-Bromoethoxy)pyridine hydrobromide is a chemical compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Name: 3-(2-Bromoethoxy)pyridine hydrobromide
- CAS Number: 1803594-97-9
- Molecular Formula: C8H10Br2N
- Molecular Weight: 260.08 g/mol
The biological activity of 3-(2-Bromoethoxy)pyridine hydrobromide is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the bromoethoxy group enhances its lipophilicity, which may facilitate membrane permeability and receptor binding. This compound may act as an inhibitor or modulator of specific pathways involved in cellular signaling and proliferation.
Anticancer Properties
Recent studies have indicated that 3-(2-Bromoethoxy)pyridine hydrobromide exhibits significant anticancer activity. For instance, it has been shown to inhibit the growth of several cancer cell lines, including lung and breast cancer cells. The mechanism behind this activity involves the induction of apoptosis and cell cycle arrest, as evidenced by assays measuring cell viability and apoptosis markers.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 5.2 | Apoptosis induction |
| MCF7 | 4.8 | Cell cycle arrest |
| H358 | 6.0 | Inhibition of proliferation |
Enzyme Inhibition
3-(2-Bromoethoxy)pyridine hydrobromide has also been investigated for its enzyme inhibitory properties. It has shown potential as an inhibitor of certain kinases involved in cancer progression:
- Targeted Kinases:
- EGFR (Epidermal Growth Factor Receptor)
- VEGFR (Vascular Endothelial Growth Factor Receptor)
Studies indicate that the compound can significantly reduce kinase activity, leading to decreased tumor growth in vitro.
Study on Lung Cancer Cells
In a study examining the effects of various compounds on A549 lung cancer cells, 3-(2-Bromoethoxy)pyridine hydrobromide was found to reduce cell viability by approximately 75% at a concentration of 5 µM over 48 hours. The study utilized the MTT assay to quantify cell proliferation and flow cytometry to assess apoptosis markers such as Annexin V staining.
Study on Breast Cancer Cells
Another significant study focused on MCF7 breast cancer cells demonstrated that treatment with 3-(2-Bromoethoxy)pyridine hydrobromide resulted in a dose-dependent decrease in cell viability, with an IC50 value of 4.8 µM. Mechanistic studies revealed that the compound induced G1 phase cell cycle arrest and increased levels of cleaved caspase-3, indicating apoptosis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(2-bromoethoxy)pyridine hydrobromide, and how can purity be optimized?
- Methodology : A common approach involves alkylation of pyridine derivatives using bromoethanol derivatives. For example, substituting pyridine at the 3-position with 2-bromoethoxy groups under nucleophilic conditions. Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol gradients) is critical. Purity can be verified by HPLC (≥95% purity threshold) and elemental analysis .
- Quality Control : Use a Certificate of Analysis (CoA) to confirm molecular weight (C₆H₇Br₂NO; ~289.94 g/mol) and structural integrity via FT-IR (C-Br stretch at ~600 cm⁻¹) and ¹H NMR (pyridine protons at δ 7.5–8.5 ppm, ethoxy protons at δ 3.5–4.5 ppm) .
Q. What safety precautions are essential when handling 3-(2-bromoethoxy)pyridine hydrobromide?
- Hazard Mitigation : The compound is a skin and eye irritant (H315, H319). Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse with water for 15 minutes and seek medical attention. Store in airtight containers at 2–8°C, away from bases and reducing agents to prevent decomposition .
Q. How can researchers verify the thermal stability of this compound under experimental conditions?
- Analytical Approach : Use variable-temperature infrared (VT-IR) spectroscopy to monitor structural integrity. For pyridine hydrobromide analogs, C=C stretching (νC=C) and CH out-of-plane wagging (δC-H) modes remain stable up to 523 K, indicating robustness in moderate thermal environments .
Advanced Research Questions
Q. How does the bromoethoxy substituent influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The bromine atom at the ethoxy position acts as a leaving group, enabling nucleophilic substitution (e.g., Suzuki-Miyaura coupling). However, steric hindrance from the ethoxy chain may reduce reaction efficiency. Optimize using Pd catalysts (e.g., Pd(PPh₃)₄) and polar aprotic solvents (DMF, DMSO) at 80–100°C .
- Data Contradiction : Lower yields in coupling reactions may arise from incomplete dehydrohalogenation. Pre-activation with NaHCO₃ (to remove HBr) improves reactivity .
Q. What strategies resolve discrepancies in spectroscopic data for this compound?
- Troubleshooting : Contradictions in NMR or IR spectra often stem from residual solvents or byproducts. Perform repeated recrystallization or use preparative TLC. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if available .
Q. How can researchers assess the compound’s stability in aqueous vs. anhydrous reaction systems?
- Experimental Design : Conduct kinetic studies by monitoring degradation via HPLC under varying pH (2–12) and humidity (10–90% RH). Pyridine hydrobromide analogs hydrolyze in basic aqueous media, releasing HBr; stabilize using buffered solutions (pH 4–6) .
Q. What role does the hydrobromide counterion play in solid-state structure and solubility?
- Structural Analysis : The HBr counterion enhances crystallinity via ionic interactions, as seen in pyridine hydrobromide derivatives. Solubility is higher in polar solvents (water, methanol) but limited in non-polar solvents (hexane). Solubility parameters can be modeled using Hansen solubility theory .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
